molecular formula C17H16F3NO3 B2817272 ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate CAS No. 866152-51-4

ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate

Cat. No.: B2817272
CAS No.: 866152-51-4
M. Wt: 339.314
InChI Key: BTFQHHGENWERER-UHFFFAOYSA-N
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Description

Ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate is a synthetic organic compound characterized by its complex structure, which includes a trifluoroacetyl group attached to a pyrrole ring, further connected to a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction, using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, forming corresponding carboxylic acids.

    Reduction: Reduction of the trifluoroacetyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate is investigated for its potential as a pharmacophore. Its trifluoroacetyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings that require specific chemical resistance and stability.

Mechanism of Action

The mechanism by which ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance binding affinity and selectivity towards biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2,5-dimethyl-3-(acetyl)-1H-pyrrol-1-yl]benzenecarboxylate: Similar structure but lacks the trifluoroacetyl group.

    Ethyl 4-[2,5-dimethyl-3-(benzoyl)-1H-pyrrol-1-yl]benzenecarboxylate: Contains a benzoyl group instead of a trifluoroacetyl group.

Uniqueness

The presence of the trifluoroacetyl group in ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it particularly valuable in drug design and other applications requiring specific chemical attributes.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate is a complex organic compound notable for its unique structure and potential biological activities. This compound features a pyrrole ring with various substituents, including an ethyl ester group and a trifluoroacetyl moiety, which contribute to its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C17H16F3N O3
  • Molecular Weight : Approximately 303.29 g/mol

Structural Features

The compound consists of:

  • A pyrrole ring with dimethyl substitutions.
  • A trifluoroacetyl group, which enhances lipophilicity and may influence biological interactions.
  • An ethyl ester functional group that can affect solubility and permeability.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects on certain bacterial strains.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.

Interaction Studies

Interaction studies focus on the compound's binding affinity to specific biological targets. For instance, it may interact with proteins involved in disease processes, which is critical for evaluating its therapeutic potential.

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-acetyl-4-methylpyrroleAcetyl group at position 3Lacks trifluoromethyl group
Ethyl 4-methylpyrrole-2-carboxylic acidCarboxylic acid instead of esterMore polar due to carboxylic acid
Ethyl 4-(trifluoromethyl)phenolTrifluoromethyl group on phenolDifferent functional group orientation

The trifluoroacetyl substitution in this compound may enhance its biological activity compared to these other compounds.

Antimicrobial Activity Study

A study evaluated the antimicrobial effects of the compound against various bacterial strains. The results indicated significant inhibition at specific concentrations, suggesting potential use as an antimicrobial agent.

Anticancer Activity Research

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins.

Enzyme Interaction Analysis

Binding assays demonstrated that the compound has a high affinity for certain metabolic enzymes. This interaction could lead to altered metabolic pathways, providing insights into potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-4-24-16(23)12-5-7-13(8-6-12)21-10(2)9-14(11(21)3)15(22)17(18,19)20/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFQHHGENWERER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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